molecular formula C13H19NO B1461536 3-(2-Piperidin-2-ylethyl)phenol CAS No. 915921-63-0

3-(2-Piperidin-2-ylethyl)phenol

Cat. No. B1461536
CAS RN: 915921-63-0
M. Wt: 205.3 g/mol
InChI Key: QFJBYDKJQKTNMS-UHFFFAOYSA-N
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Description

“3-(2-Piperidin-2-ylethyl)phenol” is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.30 . It is used in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol group attached to a piperidine ring via an ethyl bridge . The SMILES string for this compound is OC1=CC(CCC2NCCCC2)=CC=C1 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Alkylaminophenol compounds, which include derivatives similar to 3-(2-Piperidin-2-ylethyl)phenol, have been synthesized and analyzed for their structural properties using techniques such as FT-IR, NMR, and UV-Vis spectroscopy. These compounds exhibit high antioxidant values, indicating potential biological activity. Theoretical and experimental analyses, including DFT and HF methods, have provided insights into their electronic and structural properties, such as bond lengths, angles, HOMO-LUMO energies, and vibrational frequencies (Ulaş, 2020).

Antibacterial Activity

  • Schiff base compounds with structural components similar to this compound have been synthesized, showing antibacterial activity against various bacteria. These compounds form complexes with metals like zinc, illustrating their potential as antibacterial agents (Zhang et al., 2010).

Catechol Oxidase Activity

  • Studies on dicopper(II) complexes of ligands similar to this compound have revealed insights into catechol oxidase activity. The presence of specific groups close to the metal site can influence the activity, providing a model for understanding the action of type 3 copper proteins (Merkel et al., 2005).

Radiation-Induced Properties

  • Research on radiation-induced single crystals of compounds similar to this compound has contributed to the understanding of their electronic properties and potential applications in materials science (Usta et al., 2016).

Corrosion Inhibition

  • Benzimidazole derivatives containing piperidine groups have been studied for their effectiveness as corrosion inhibitors. These studies highlight the potential of such compounds in protecting materials against corrosive environments (Yadav et al., 2016).

Urease Inhibition

  • Azido-bridged polynuclear copper(II) complexes with Schiff bases, featuring structural motifs akin to this compound, have been synthesized and exhibit moderate inhibitory activities against urease, an enzyme involved in the hydrolysis of urea (Hou et al., 2008).

properties

IUPAC Name

3-(2-piperidin-2-ylethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-6-3-4-11(10-13)7-8-12-5-1-2-9-14-12/h3-4,6,10,12,14-15H,1-2,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJBYDKJQKTNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655569
Record name 3-[2-(Piperidin-2-yl)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915921-63-0
Record name 3-[2-(Piperidin-2-yl)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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